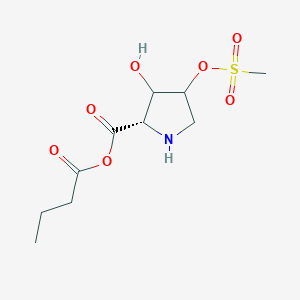
Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a butyric acid derivative, and a methylsulfonyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available precursors One common method involves the reaction of butyric acid with pyrrolidine derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems are often employed for the efficient and sustainable synthesis of such complex molecules . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the methylsulfonyl group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their functional groups and overall reactivity.
Butyric acid derivatives: Compounds like butyric anhydride and butyric esters have similar backbones but lack the pyrrolidine ring and methylsulfonyl group.
Uniqueness
Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO7S |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
butanoyl (2S)-3-hydroxy-4-methylsulfonyloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO7S/c1-3-4-7(12)17-10(14)8-9(13)6(5-11-8)18-19(2,15)16/h6,8-9,11,13H,3-5H2,1-2H3/t6?,8-,9?/m0/s1 |
InChI Key |
YRXBJPFLVHOLGX-XNGKIHLYSA-N |
Isomeric SMILES |
CCCC(=O)OC(=O)[C@@H]1C(C(CN1)OS(=O)(=O)C)O |
Canonical SMILES |
CCCC(=O)OC(=O)C1C(C(CN1)OS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















